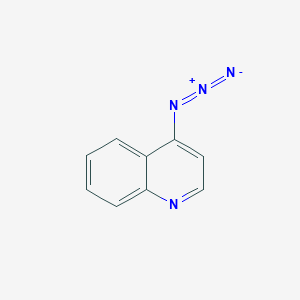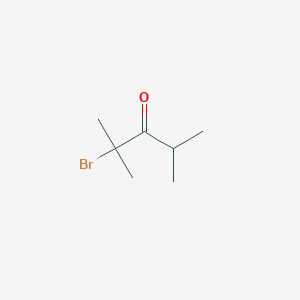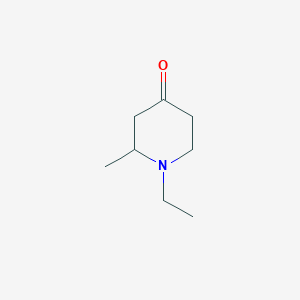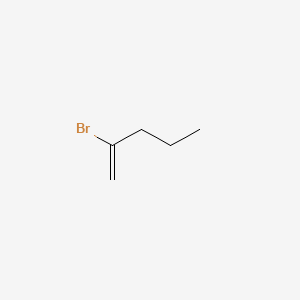
2-Bromopent-1-ene
Übersicht
Beschreibung
2-Bromopent-1-ene is a compound with the molecular formula C5H9Br . It has a molecular weight of 149.029 . The structure of this molecule contains both double bonds and bromine atoms, giving it the properties of olefins and halogenated hydrocarbons .
Molecular Structure Analysis
The molecular structure of 2-Bromopent-1-ene consists of a five-carbon chain with a double bond between the first and second carbons and a bromine atom attached to the second carbon .Wissenschaftliche Forschungsanwendungen
α-Regioselective Carbonyl Allylation
2-Bromopent-1-ene, through a dichloromethane–water biphasic system, contributes to α-regioselective addition to aldehydes with SnBr2, producing 1-substituted pent-3-en-1-ols. This process highlights the chemical's utility in producing specific organic compounds (Masuyama, Kishida, & Kurusu, 1995).
Conversion to 1-Cyclopropylethyl Nitrate
A study demonstrated the conversion of 5-halogenopent-2-enes, including 5-bromopent-2-ene, into 1-cyclopropylethyl nitrate using a silver nitrate–alumina chromatographic reaction medium. This showcases the potential of 2-Bromopent-1-ene derivatives in organic synthesis (Hrubiec & Smith, 1984).
Synthesis of Derivatives of Acetylene
Research on 5-bromopent-3-en-1-yne, a related compound, involves the preparation of pent-2-en-4-ynylamine and pent-2-en-4-ynylthiol and their derivatives, indicating the role of bromopentene derivatives in the synthesis of complex organic compounds (Sato & Hirayama, 1969).
Acyclic Nucleoside Analogues
The reaction of 5-acetoxy-1-bromopent-2-ene with adenine sodium salt is used in synthesizing acyclic analogues of nucleosides, highlighting its application in bioorganic chemistry (Vasilenko et al., 2004).
Preparation of Phosphetan Oxide
The preparation of 1-bromo-2,2,3,4,4-pentamethylphosphetan 1-oxide from 2,4,4-trimethylpent-2-ene, phosphorus tribromide, and aluminum bromide demonstrates the role of bromopentene in synthesizing complex chemical compounds. This compound, characterized for its reactivity towards nucleophilic reagents, illustrates the broad utility of bromopentene derivatives in chemical synthesis (Emsley, Middleton, & Williams, 1973).
Brominated Labdane-Type Diterpenoids
In a study involving an unidentified species of Laurencia, novel brominated metabolites were isolated, including derivatives of 2-Bromopent-1-ene. This highlights its role in the discovery and isolation of new organic compounds from natural sources (Suzuki et al., 2002).
Synthesis of Allenic Amino-Acids
The use of 1-bromoalka-1,2-dienes, including derivatives of 2-Bromopent-1-ene, for synthesizing allenic amino-acids, demonstrates its application in creating specific organic structures for research and industrial purposes (Black & Landor, 1968).
Synthesis of 4-Amino-2-(trifluoromethyl)-1H-pyrroles
A study on the reactivity of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one with primary aliphatic amines illustrates the use of bromopentene derivatives in synthesizing highly functionalized organic compounds, showing its versatility in organic chemistry (Zanatta et al., 2021).
Eigenschaften
IUPAC Name |
2-bromopent-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-3-4-5(2)6/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSCAHRYGAYKJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20535925 | |
| Record name | 2-Bromopent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromopent-1-ene | |
CAS RN |
31844-95-8 | |
| Record name | 2-Bromo-1-pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31844-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromopent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




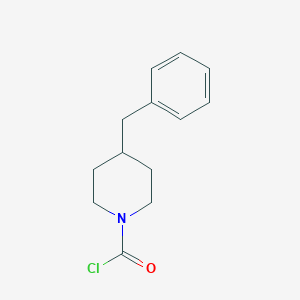
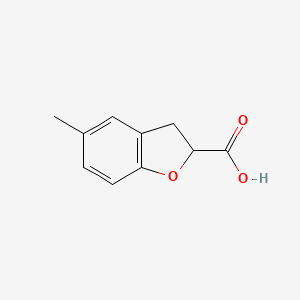
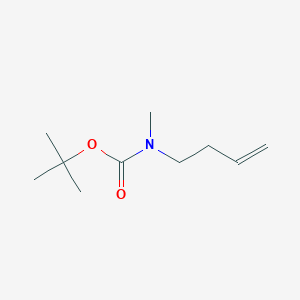



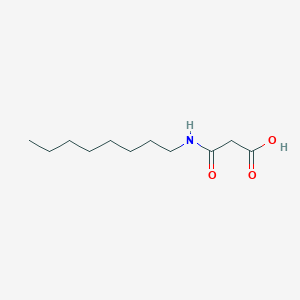
![6-[(Tert-butoxy)carbonyl]pyridine-3-carboxylic acid](/img/structure/B3382221.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]triazole-4-carboxamide](/img/structure/B3382224.png)

